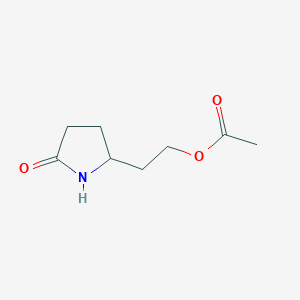

2-(5-Oxopyrrolidin-2-yl)ethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-oxopyrrolidin-2-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)12-5-4-7-2-3-8(11)9-7/h7H,2-5H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJIWDVWEGCYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558930 | |

| Record name | 2-(5-Oxopyrrolidin-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120081-44-9 | |

| Record name | 5-[2-(Acetyloxy)ethyl]-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120081-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Oxopyrrolidin-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 5-[2-(acetyloxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 2 5 Oxopyrrolidin 2 Yl Ethyl Acetate

Retrosynthetic Analysis and Key Disconnections for the Pyrrolidone-Ester Scaffold

A retrosynthetic analysis of 2-(5-oxopyrrolidin-2-yl)ethyl acetate (B1210297) reveals several strategic disconnections for the construction of its pyrrolidone-ester scaffold. The primary disconnection points are the amide bond within the lactam ring and the carbon-carbon bond connecting the side chain to the ring.

One common retrosynthetic approach involves disconnecting the ethyl acetate side chain, leading to a 5-substituted pyrrolidinone precursor. This strategy simplifies the synthesis to the formation of the pyrrolidinone ring followed by the introduction of the side chain. Another key disconnection is the C-N bond of the pyrrolidinone ring, which can be formed through cyclization of a linear amino acid derivative. researchgate.net A further disconnection can be made at the C2-C3 bond of the pyrrolidone ring, suggesting a Michael addition-type reaction as a potential synthetic route.

These disconnections give rise to several synthetic strategies, including the formation of the pyrrolidinone ring from precursors like glutamic acid or its derivatives, or through cycloaddition reactions. nih.gov The choice of disconnection and corresponding synthetic strategy often depends on the desired stereochemistry and the availability of starting materials.

Established Chemical Synthesis Routes to 2-(5-Oxopyrrolidin-2-yl)ethyl acetate

Several established chemical synthesis routes have been developed for this compound, leveraging various strategies for the construction of the core pyrrolidinone ring and the installation of the ethyl acetate side chain.

The construction of the 5-oxopyrrolidin-2-yl ring system is a critical step in the synthesis of this compound. A variety of methods have been employed to achieve this, often focusing on efficiency and stereocontrol. organic-chemistry.org

One of the most common strategies involves the cyclization of γ-amino acids or their derivatives. For instance, L-glutamic acid can be converted to L-pyroglutamic acid, a key intermediate, through thermal dehydration. This method is straightforward and provides access to the chiral pyrrolidinone core.

Another powerful strategy is the use of cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles can lead to the formation of highly substituted pyrrolidines. acs.org These can then be further functionalized to yield the desired 5-oxopyrrolidin-2-yl ring system. For example, the reaction of an N-metalated azomethine ylide with an α,β-unsaturated ester can directly generate a pyrrolidine (B122466) ring with the required substitution pattern. acs.org

Reductive amination of levulinic acid or its esters is another viable route to the 5-oxopyrrolidin-2-one ring. mdpi.com This approach utilizes readily available starting materials derived from biomass. mdpi.com The reaction can be catalyzed by both homogeneous and heterogeneous catalysts, offering flexibility in process design. mdpi.com

Ring-expansion reactions have also been explored for the synthesis of cyclic systems, which could be adapted for pyrrolidinone synthesis. researchgate.net These methods involve the insertion of atoms into existing ring structures to create larger, more complex heterocycles. researchgate.net

The table below summarizes some of the key strategies for the construction of the 5-oxopyrrolidin-2-yl ring system.

| Strategy | Description | Key Intermediates | Advantages |

| Cyclization of γ-Amino Acids | Thermal or chemical dehydration of γ-amino acids or their esters to form the lactam ring. | L-glutamic acid, γ-aminobutyric acid derivatives | Readily available starting materials, straightforward. |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles to form the pyrrolidine ring. acs.org | Azomethine ylides, α,β-unsaturated esters | High stereocontrol, access to highly substituted pyrrolidines. acs.org |

| Reductive Amination | Reaction of levulinic acid or its esters with an amine source in the presence of a reducing agent. mdpi.com | Levulinic acid, ammonium (B1175870) formate | Use of biomass-derived starting materials, scalable. mdpi.com |

Once the 5-oxopyrrolidin-2-yl ring system is in place, the next crucial step is the installation and functionalization of the ethyl acetate side chain at the C2 position. Various methods have been developed to achieve this transformation efficiently.

One common approach is the alkylation of a pyroglutamate (B8496135) derivative. The enolate of a protected pyroglutamic acid ester can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with an ethyl haloacetate to introduce the desired side chain. The choice of protecting group on the nitrogen atom is crucial to prevent side reactions.

Another strategy involves the use of a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. A pyrrolidinone-2-carboxaldehyde can be reacted with a phosphorus ylide or phosphonate (B1237965) ester, respectively, to form an α,β-unsaturated ester, which can then be reduced to the saturated ethyl acetate side chain.

Furthermore, cross-coupling reactions can be employed. For instance, a 2-halopyrrolidinone derivative can be coupled with a suitable organometallic reagent, such as an organozinc or organocuprate reagent, to form the C-C bond of the side chain.

The functionalization of existing side chains is also a viable route. For example, a pyrrolidinone with a 2-hydroxymethyl group can be oxidized to the corresponding aldehyde, which can then be converted to the ethyl acetate side chain through a series of standard organic transformations.

The optimization of reaction conditions and catalyst systems is paramount for achieving high yields and selectivities in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

In the context of cycloaddition reactions for forming the pyrrolidine ring, the use of Lewis acids as catalysts has been shown to promote the formation of cycloadducts with high diastereoselectivity. acs.org For instance, silver carbonate (Ag₂CO₃) has been used as a catalyst in the 1,3-dipolar cycloaddition of azomethine ylides, leading to proline derivatives with good to excellent regio- and diastereoselectivities. acs.org

For reactions involving the installation of the side chain, the choice of base and solvent can significantly impact the yield and stereochemical outcome. In alkylation reactions, the use of a non-nucleophilic base like LDA in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures is often preferred to minimize side reactions.

In catalytic processes like reductive amination, the choice of catalyst is critical. Both homogeneous and heterogeneous catalysts have been investigated, with the latter offering advantages in terms of separation and reusability. mdpi.com For example, various transition metal catalysts, including those based on iridium and rhodium, have been developed for the efficient N-heterocyclization of primary amines with diols to form cyclic amines. organic-chemistry.org

The optimization of reaction parameters is often achieved through systematic screening of different conditions, as illustrated in the table below for a model reaction.

| Parameter | Variation | Effect on Yield/Selectivity |

| Catalyst | Lewis Acids (e.g., Ag₂CO₃, Ti(OiPr)₄) vs. No Catalyst | Lewis acids can significantly improve diastereoselectivity in cycloadditions. acs.org |

| Solvent | Polar aprotic (e.g., THF, DMF) vs. Protic (e.g., Ethanol) | Aprotic solvents are often preferred for enolate alkylations to avoid protonation. |

| Temperature | Low (-78 °C) vs. Room Temperature | Low temperatures are often crucial for maintaining stereochemical integrity. |

| Base | Strong non-nucleophilic (e.g., LDA) vs. Weaker bases (e.g., K₂CO₃) | Strong bases are required for the deprotonation of less acidic protons. |

Asymmetric and Stereoselective Syntheses of Chiral Enantiomers of this compound

The development of asymmetric and stereoselective syntheses of chiral enantiomers of this compound is of significant interest due to the importance of chirality in biological activity. mdpi.com Various strategies have been devised to control the stereochemistry at the C2 position of the pyrrolidinone ring.

One major approach is the use of chiral starting materials from the chiral pool. For example, L-glutamic acid, a naturally occurring amino acid, can be readily converted to (S)-pyroglutamic acid, which serves as a chiral building block for the synthesis of the (S)-enantiomer of the target compound.

Catalytic asymmetric synthesis represents another powerful approach. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in key bond-forming reactions. organic-chemistry.org For instance, enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines has been used for the synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org

Chiral auxiliaries play a pivotal role in substrate-controlled asymmetric synthesis of pyrrolidinones. scilit.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed.

A prominent example is the use of chiral N-tert-butanesulfinyl imines. acs.org These compounds are highly versatile and can be used as electrophiles in reactions with nucleophiles to generate chiral amines with high diastereoselectivity. acs.org The tert-butanesulfinyl group can be easily cleaved under mild acidic conditions.

Another class of chiral auxiliaries includes those derived from chiral amines, such as (R)- or (S)-phenylglycinol. nih.gov These can be condensed with aldehydes or ketones to form chiral imines or oxazolidines, which then direct the stereoselective addition of nucleophiles. nih.gov For instance, the addition of a Grignard reagent to a chiral imine derived from (R)-phenylglycinol can proceed with high diastereoselectivity. acs.org

Pyrrolidine-based chiral auxiliaries have also been developed and utilized in asymmetric aldol (B89426) and alkylation reactions. researchgate.net The stereoselectivity of these reactions can be influenced by various factors, including the solvent, temperature, and the use of Lewis acid additives. researchgate.net

The table below provides examples of chiral auxiliaries used in the asymmetric synthesis of pyrrolidines.

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) |

| N-tert-Butanesulfinamide | Nucleophilic addition to imines | >95% |

| (R)-Phenylglycinol | Grignard addition to imines and oxazolidines nih.gov | High diastereoselectivity |

| Pyrrolidine-based auxiliaries | Aldol and alkylation reactions researchgate.net | 82-98% researchgate.net |

Enantioselective Catalysis for Pyrrolidone Stereochemistry

The stereochemistry of the pyrrolidone ring, specifically at the C2 position for 2-substituted derivatives like this compound, is a critical determinant of its biological and chemical properties. Achieving high enantioselectivity in the synthesis of this chiral center is a significant focus of modern organic chemistry. Various catalytic strategies have been developed to control the formation of the desired enantiomer.

Organocatalysis has emerged as a powerful tool for these asymmetric transformations. mdpi.com Chiral pyrrolidine-based organocatalysts, often derived from natural amino acids like proline, are particularly effective. mdpi.com These catalysts typically operate by forming a covalent bond with a substrate, creating a chiral environment that directs the approach of the second reactant. mdpi.com For instance, diarylprolinol silyl (B83357) ethers, a prominent class of pyrrolidine-based organocatalysts, have been successfully used in the asymmetric functionalization of aldehydes. mdpi.com The mechanism often involves the formation of an enamine or iminium ion intermediate, where the catalyst's structure sterically shields one face of the reactive intermediate, leading to a highly enantioselective outcome. mdpi.com

Another significant approach is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method is highly atom-economical and can establish up to four new contiguous stereocenters with excellent stereo- and regioselectivity. mappingignorance.org Catalytic systems involving Copper(I) or Silver(I) complexes with chiral ligands have been shown to effectively control the stereochemical outcome of the cycloaddition, providing access to highly enantiomerically enriched pyrrolidine derivatives. mappingignorance.org Furthermore, chiral gold(I) complexes, particularly those featuring ligands with a C2-symmetric 2,5-diarylpyrrolidine backbone, have been developed for enantioselective catalysis, demonstrating the versatility of metal catalysis in this field. nih.gov

The synthesis can also commence from a chiral pool starting material, most commonly L-proline or L-4-hydroxyproline, which already possesses the desired stereochemistry at the C2 position. mdpi.com This strategy involves the functionalization of the pre-existing chiral scaffold to build the final molecule. mdpi.com

| Catalytic Strategy | Catalyst/Precursor Example | Key Transformation | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | mdpi.com |

| Metal-Catalyzed Cycloaddition | Cu(I) or Ag(I) with chiral ligands | Asymmetric 1,3-dipolar cycloaddition of azomethine ylides | mappingignorance.org |

| Metal-Catalyzed Cycloaddition | Chiral Gold(I) Complexes | Intramolecular [4+2] cycloaddition | nih.gov |

| Chiral Pool Synthesis | L-Proline / L-4-Hydroxyproline | Functionalization of existing chiral pyrrolidine ring | mdpi.com |

Diastereoselective Approaches in Pyrrolidine Derivatives Synthesis

While this compound itself possesses a single stereocenter, the synthesis of its more complex analogues often requires the formation of multiple stereocenters. In such cases, controlling the relative stereochemistry (diastereoselectivity) is paramount. Several advanced synthetic methods have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.govrsc.orgnih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to construct highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single operation. nih.gov For example, a TiCl₄-catalyzed multicomponent reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can produce functionalized pyrrolidines with up to three contiguous asymmetric centers in a highly diastereoselective manner. nih.gov

Cascade reactions provide another elegant strategy for diastereoselective pyrrolidine synthesis. An electrophilic aminocyclization–ring expansion cascade, induced by N-bromosuccinimide (NBS), has been used for the synthesis of functionalized pyrrolidines containing three stereocenters. rsc.org This process involves the formation of multiple bonds and stereocenters in a single, efficient operation, starting from a cinnamylaziridine precursor. rsc.org The high diastereoselectivity observed suggests that the nucleophilic attacks proceed via an Sₙ2 mechanism. rsc.org

Furthermore, diastereoselective C–H bond amination has been achieved using iron dipyrrinato complexes as catalysts. nih.gov This method allows for the direct conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov The diastereoselectivity of the cyclization can be optimized by modifying the ancillary ligands on the iron catalyst; for instance, an iron phenoxide complex showed superior performance in generating syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

| Methodology | Key Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|

| Asymmetric Multicomponent Reaction | TiCl₄, optically active phenyldihydrofuran, N-tosyl imino ester | Highly substituted pyrrolidines with up to three stereocenters | nih.gov |

| Aziridine Ring Expansion Cascade | N-Bromosuccinimide (NBS) | Functionalized pyrrolidines with three stereocenters | rsc.org |

| Diastereoselective C–H Amination | Iron dipyrrinato complex | syn 2,5-disubstituted pyrrolidines | nih.gov |

| Silyl-Substituted Organolithium Addition | Silyllithium reagent, chiral sulfinimine | Silyl-substituted pyrrolidines with excellent diastereoselectivity (dr >97:3) | acs.org |

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The development of novel and environmentally benign synthetic routes is a central theme in modern chemistry. For pyrrolidone-containing structures, significant progress has been made in creating more sustainable and efficient syntheses.

A key precursor to the target compound is L-pyroglutamic acid. Eco-friendly methods for its synthesis have been developed, such as solvent-free procedures that involve the controlled heating and agitation of L-glutamic acid. scite.ai This approach avoids the use of hazardous solvents and simplifies purification, aligning with the principles of green chemistry. scite.aiucr.edu

Novel cyclization strategies are also being explored to construct the pyrrolidone core. One powerful method is the 1,3-dipolar cycloaddition. For example, the diastereospecific cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone to dimethyl maleate (B1232345) has been used to create a highly functionalized isoxazolidine, which can then be converted into a (5-oxopyrrolidin-2-yl)phosphonate derivative through hydrogenation and ammonolysis. nih.gov Such cycloaddition reactions are highly efficient for building the heterocyclic ring system. nih.gov

The search for greener reaction media has led to the investigation of novel solvents. Low Transition Temperature Mixtures (LTTMs), which are inexpensive and biodegradable, have been shown to function as both a recyclable catalyst and a solvent in certain heterocyclic syntheses, offering a greener alternative to traditional volatile organic solvents. researchgate.net Additionally, syntheses of pyroglutamic acid analogues have been achieved using a concise approach starting from L-hydroxyproline, which involves pre-assembling a chiral hydroxyl group and then performing an oxidative carbonylation. nih.gov

Parallel Synthesis and Library Generation of this compound Analogues

The generation of compound libraries is a cornerstone of medicinal chemistry and drug discovery, allowing for the rapid exploration of structure-activity relationships. Parallel synthesis is a key enabling technology for this process, where multiple related compounds are synthesized simultaneously.

A strategy for the parallel solution-phase synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has been described, which serves as an excellent model for creating analogues of this compound. nih.gov This approach involves a multi-step synthesis to create a key intermediate, a substituted 6-(5-oxopyrrolidin-3-yl)pyrimidine-5-carboxylic acid. nih.gov This common intermediate is then subjected to parallel amidation with a diverse set of amines, yielding a library of carboxamide analogues in good yields and high purity. nih.gov This workflow, separating the synthesis of a common core from the diversification step, is highly efficient for library generation.

For example, starting from an appropriately functionalized pyroglutamic acid derivative, such as a carboxylic acid or an activated ester, a library of amides or esters related to this compound could be generated. The core pyroglutamic acid structure would be coupled with a library of various alcohols or amines in a parallel format, often using automated or semi-automated synthesis platforms. This allows for the systematic modification of the ethyl acetate portion of the molecule to explore its impact on desired properties.

Solid-phase synthesis is another powerful technique for library generation. mdpi.com In this approach, the starting material is attached to a solid support (resin), and reagents are passed over it in solution. Excess reagents and by-products are simply washed away, simplifying purification. This method is highly amenable to automation and has been used to generate large libraries of various heterocyclic compounds, a strategy that could be adapted for pyrrolidinone analogues. mdpi.com

| Step 1: Core Synthesis | Step 2: Parallel Diversification | Resulting Library | Reference for Methodology |

|---|---|---|---|

| Synthesis of a common intermediate, e.g., 2-(5-Oxopyrrolidin-2-yl)acetic acid. | Parallel amidation with a library of amines (R¹-NH₂) | Library of 2-(5-Oxopyrrolidin-2-yl)acetamides | nih.gov |

| Parallel esterification with a library of alcohols (R¹-OH) | Library of 2-(5-Oxopyrrolidin-2-yl)acetate esters |

Chemical Transformations and Derivatization Studies of 2 5 Oxopyrrolidin 2 Yl Ethyl Acetate

Reactivity of the Ester Moiety for Functional Group Interconversions

The ethyl acetate (B1210297) group attached at the C2 position of the pyrrolidone ring serves as a key handle for introducing diverse functionalities through well-established ester chemistry.

Hydrolytic Stability and Transesterification Reactions

The ester linkage in 2-(5-Oxopyrrolidin-2-yl)ethyl acetate is susceptible to cleavage under both acidic and basic aqueous conditions, a process known as hydrolysis, which would yield the corresponding carboxylic acid. The lactam ring itself can also undergo hydrolysis to 4-aminobutyric acid under strong acidic or basic conditions. chemicalbook.com For instance, N-vinyl-2-pyrrolidone, a related derivative, is known to be easily hydrolyzed in acidic environments. chemicalbook.com

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a highly efficient modification strategy. masterorganicchemistry.com This reaction is typically catalyzed by acids or bases. wikipedia.org The acid-catalyzed mechanism involves protonation of the ester's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from a new alcohol molecule. masterorganicchemistry.com Base-catalyzed transesterification, conversely, proceeds through nucleophilic attack by an alkoxide on the ester carbonyl. masterorganicchemistry.com The reaction equilibrium can be driven towards the desired product by removing the alcohol byproduct (in this case, ethanol) via distillation. wikipedia.org A variety of catalysts, including enzymes, can be employed for this transformation, highlighting its versatility. organic-chemistry.org

Table 1: Examples of Catalysts for Transesterification Reactions

| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |

|---|---|---|---|

| Acid (Homogeneous) | Sulfuric Acid (H₂SO₄) | Reflux with alcohol | rsc.org |

| Base | Sodium Acetate (NaOAc) | Refluxing THF | organic-chemistry.org |

| Heterogeneous | Borate/Zirconia (B₂O₃/ZrO₂) | Varies | rsc.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Room Temperature | organic-chemistry.org |

Functionalization of the Pyrrolidone Ring System

The 2-pyrrolidone ring offers multiple sites for derivatization, including the nitrogen atom and the carbon atoms of the ring skeleton.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the 2-pyrrolidone lactam, while part of an amide, retains sufficient nucleophilicity for substitution reactions. chemicalbook.com The N-H proton can be removed by a strong base to generate a nucleophilic anion, which can then be reacted with various electrophiles. chemicalbook.com

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. A common method is the reaction of the pyrrolidone with an alkyl halide in the presence of a base. chemicalbook.com For example, the N-alkylation of 4(R)-phenyl-2-pyrrolidinone with ethyl bromoacetate (B1195939) is effectively carried out using a strong base to produce the N-substituted product. google.com Reductive N-alkylation, reacting the pyrrolidone with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for creating a wide range of N-alkyl-2-pyrrolidones. rsc.orgresearchgate.net

N-Acylation: Similarly, acyl groups can be introduced at the nitrogen position by reacting the pyrrolidone with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Substitutions and Modifications at Carbon Atoms of the Ring

Modifying the carbon skeleton of the pyrrolidone ring is typically achieved by starting with appropriately substituted precursors rather than direct substitution on the pre-formed ring. However, these syntheses demonstrate the wide variety of substitution patterns the ring can accommodate. For instance, various 2-substituted pyrrolidines can be prepared from carbonyl compounds and 3-chloropropylamine. lookchem.comorganic-chemistry.org More complex, highly functionalized 2-pyrrolidones can be constructed using modern synthetic methods like N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations. rsc.org Another strategy involves the reaction of donor-acceptor cyclopropanes with amines, which yields 1,5-substituted pyrrolidin-2-ones after cyclization. mdpi.com

Ring Expansion and Contraction Strategies (if applicable)

Transformations that alter the size of the heterocyclic ring are known in organic synthesis, though specific examples starting from this compound are not prevalent in the literature.

Ring Expansion: While not starting from a pyrrolidone, studies have shown that 4-membered azetidine (B1206935) rings can be expanded to 5-membered pyrrolidine (B122466) rings through intramolecular N-alkylation followed by nucleophilic ring-opening. researchgate.netnih.gov This demonstrates the feasibility of ring-enlargement strategies within nitrogen heterocycle chemistry.

Ring Contraction: The conversion of a larger ring to the 5-membered pyrrolidine system has been documented. A notable example is the thermal ring contraction of a 6-membered piperidin-2-one derivative to a 2,2-disubstituted pyrrolidine. nih.gov Another innovative method involves the photo-promoted ring contraction of 6-membered aromatic pyridines into pyrrolidine derivatives using a silylborane reagent. osaka-u.ac.jp These examples suggest that, under the right conditions, the pyrrolidone skeleton could potentially be formed from larger ring systems.

Synthesis of Advanced Derivatives for Molecular Probes and Conjugates

The development of molecular probes and bioconjugates from this compound is a critical area of research, enabling the study of biological processes and the targeted delivery of therapeutic agents. This typically involves multi-step synthetic pathways to introduce functionalities that can react with biomolecules or carry a detectable label.

The bioconjugation of this compound to biomolecules such as proteins, peptides, or nucleic acids is primarily achieved by first modifying its inherent functional groups to create a reactive handle for coupling. A common and effective strategy involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by the formation of an active ester, which can then readily react with nucleophilic groups on the biomolecule.

A key step in this process is the conversion of the terminal ethyl ester of this compound to its corresponding carboxylic acid, 2-(5-Oxopyrrolidin-2-yl)acetic acid. This hydrolysis can be catalyzed by acid or base, with base-catalyzed saponification being a common method. youtube.com

Once the carboxylic acid is obtained, it can be activated to facilitate amide bond formation with primary amines present in biomolecules, such as the lysine (B10760008) residues in proteins. researchgate.net A widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. researchgate.netwikipedia.org This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov The resulting NHS ester is a stable, yet reactive, intermediate that can be isolated and subsequently reacted with an amine-containing molecule to form a stable amide linkage. nih.gov

Alternatively, direct coupling between the carboxylic acid and an amine can be mediated by coupling reagents like EDC in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,-dimethylaminopyridine (DMAP), which enhance the reaction efficiency and minimize side reactions. nih.gov

The table below outlines a proposed reaction scheme for the bioconjugation of this compound.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | This compound | LiOH or NaOH (aq) | 2-(5-Oxopyrrolidin-2-yl)acetic acid | Ester hydrolysis to expose a reactive carboxyl group. |

| 2 | 2-(5-Oxopyrrolidin-2-yl)acetic acid | N-hydroxysuccinimide (NHS), EDC | 2-(5-Oxopyrrolidin-2-yl)acetic acid N-hydroxysuccinimide ester | Formation of a stable, amine-reactive active ester. |

| 3 | 2-(5-Oxopyrrolidin-2-yl)acetic acid N-hydroxysuccinimide ester | Biomolecule-NH₂ (e.g., protein) | Biomolecule-NH-CO-CH₂-(5-oxopyrrolidin-2-yl) | Covalent conjugation to a biomolecule. |

The synthesis of fluorescently tagged or radiolabeled analogues of this compound is essential for its use in molecular imaging and tracer studies. The synthetic strategies for introducing these labels often parallel those used for bioconjugation.

Fluorescently Tagged Analogues

Fluorescent labeling can be achieved by coupling the activated carboxylic acid derivative of this compound with an amine-functionalized fluorescent dye. nih.govbiotium.com A wide variety of such dyes are commercially available, including fluoresceins, rhodamines, and cyanine (B1664457) dyes, each with distinct spectral properties. tcichemicals.com

The general procedure involves the formation of the NHS ester of 2-(5-Oxopyrrolidin-2-yl)acetic acid, as described previously. This activated intermediate is then reacted with an amine-containing fluorophore in a suitable solvent, often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction. The resulting product is a stable, fluorescently labeled derivative of the parent compound.

The table below details examples of potential fluorescent derivatives of 2-(5-Oxopyrrolidin-2-yl)acetic acid.

| Fluorophore (Amine-Reactive) | Excitation Max (nm) | Emission Max (nm) | Resulting Conjugate |

| Fluorescein-amine | ~494 | ~521 | 2-(5-Oxopyrrolidin-2-yl)acetyl-fluorescein |

| Tetramethylrhodamine (TAMRA)-amine | ~555 | ~580 | 2-(5-Oxopyrrolidin-2-yl)acetyl-TAMRA |

| Cyanine5 (Cy5)-amine | ~649 | ~670 | 2-(5-Oxopyrrolidin-2-yl)acetyl-Cy5 |

Radiolabeled Analogues

The introduction of a radionuclide can be accomplished through various methods, depending on the desired isotope and its position within the molecule. For isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), a common approach is to use a radiolabeled precursor in the initial synthesis of the pyrrolidinone ring. For instance, ¹⁴C-labeled glutamic acid could be used as a starting material to produce a globally labeled compound.

For positron-emitting radionuclides used in Positron Emission Tomography (PET), such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), the labeling strategy must accommodate the short half-lives of these isotopes. This often involves introducing the radionuclide in the final steps of the synthesis.

Computational and Theoretical Chemistry Studies of 2 5 Oxopyrrolidin 2 Yl Ethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

Highest Occupied Molecular Orbital (HOMO): This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's ionization potential and its propensity to react with electrophiles. The region of the molecule where the HOMO density is highest indicates the most probable site for electrophilic attack. youtube.comrsc.org

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. Its energy level relates to the electron affinity and the molecule's reactivity towards nucleophiles. The LUMO's spatial distribution highlights regions susceptible to nucleophilic attack. youtube.com

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. chemrxiv.org

For 2-(5-Oxopyrrolidin-2-yl)ethyl acetate (B1210297), a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) would be performed to obtain these values. chemrxiv.orgbhu.ac.in The expected results would be tabulated to quantify its reactivity profile.

Illustrative Data Table for FMO Analysis (Note: The following values are for illustrative purposes to demonstrate typical output from a quantum chemical calculation and are not actual experimental or calculated data for this specific molecule.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Suggests high kinetic stability |

Electrostatic Potential (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is invaluable for predicting non-covalent interactions and reactive sites. bhu.ac.inresearchgate.net

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are characteristic of nucleophilic sites. They are prone to interacting with electrophiles or forming hydrogen bonds as acceptors. For 2-(5-Oxopyrrolidin-2-yl)ethyl acetate, strong negative potentials would be expected around the oxygen atoms of the lactam and ester carbonyl groups. bhu.ac.in

Positive Potential Regions (Blue): These areas are electron-deficient and represent electrophilic sites, susceptible to attack by nucleophiles. Positive potentials are typically found around hydrogen atoms, particularly the N-H proton of the pyrrolidinone ring. bhu.ac.in

Neutral Regions (Green): These areas have a relatively neutral potential and are less likely to be involved in strong electrostatic interactions.

The ESP map provides a comprehensive picture of how the molecule will be "seen" by other interacting species, guiding the understanding of its intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the flexibility of a molecule and its behavior over time, which are crucial for understanding its biological activity.

Molecules with rotatable single bonds, like the ethyl acetate side chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to:

Identify Stable Conformers: By systematically rotating key dihedral angles and calculating the potential energy at each step, a Potential Energy Surface (PES) scan can identify low-energy, stable conformers. nih.gov

Determine Energy Barriers: The analysis also reveals the energy barriers between different conformers, indicating how easily the molecule can transition from one shape to another.

Establish Global Minimum: The conformer with the absolute lowest energy is the most likely to be populated at equilibrium and is often the conformation used for further studies like molecular docking.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. An MD simulation of this compound would provide insights into:

Solvation Effects: Simulating the molecule in a solvent like water reveals how solvent molecules interact with it and influence its conformational preferences.

Flexibility and Stability: MD can show how the molecule's structure fluctuates around its equilibrium state. When simulated within a protein's binding pocket, it can assess the stability of the ligand-protein complex over time. researchgate.netespublisher.com

Binding Interactions: The simulation can track key interactions, such as hydrogen bonds, between the ligand and a biological target, determining their persistence and strength. espublisher.com

Molecular Docking and Virtual Screening with Potential Biological Targets

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This technique is central to drug discovery and is often used in virtual screening to test large libraries of compounds against a specific target. rsc.org

For this compound, the process would involve:

Target Identification: Since this compound does not have well-defined biological targets, potential targets would be hypothesized based on structurally similar molecules. For instance, various pyrrolidinone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase or kinases such as IRAK4. researchgate.netnih.gov

Docking Simulation: The 3D structure of the compound would be placed into the binding site of the chosen target protein. The docking algorithm then samples numerous positions and conformations to find the most favorable binding mode, which is ranked using a scoring function.

Analysis of Results: The output provides a docking score, which estimates the binding affinity (a more negative score typically indicates stronger binding), and a predicted binding pose. Analysis of this pose reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the protein's active site.

Illustrative Data Table for Molecular Docking Results (Note: This table is a hypothetical example of docking results against a potential target and does not represent real experimental data.)

| Potential Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Acetylcholinesterase (4EY7) | -7.5 | Trp84, Tyr334, Phe330 | Hydrogen bond with Tyr334; Pi-stacking with Trp84 |

| IRAK4 (5V87) | -8.2 | Met265, Leu263, Asp329 | Hydrogen bonds with Met265 and Asp329 |

Such studies could effectively triage this compound for further experimental validation as a potential modulator of these or other biological targets.

Analysis of Binding Modes and Interaction Networks

Once docking simulations are complete, the resulting poses are analyzed to understand the specific interactions between this compound and the protein. These interactions are crucial for the stability of the ligand-protein complex. Key interactions to analyze include:

Hydrogen Bonds: The carbonyl oxygen of the pyrrolidinone ring and the ester group are potential hydrogen bond acceptors, while the N-H group of the lactam can act as a hydrogen bond donor.

Hydrophobic Interactions: The ethyl and pyrrolidinone ring methylene (B1212753) groups can form hydrophobic interactions with nonpolar residues in the binding pocket.

The analysis would reveal a network of interacting amino acid residues. For instance, a hypothetical docking of this compound into a target's binding site might reveal key interactions with specific amino acid residues, which could be tabulated for clarity.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | C=O (pyrrolidinone) | TYR 123 (OH) | 2.1 |

| Hydrogen Bond | N-H (pyrrolidinone) | GLU 87 (C=O) | 2.3 |

| Hydrophobic | Ethyl group | LEU 45, VAL 98 | N/A |

Such an analysis provides a structural hypothesis for the compound's activity and can guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of newly designed molecules before their synthesis. nih.gov

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a set of related molecules with varying substituents and then measuring their biological activity.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Van der Waals volume, polar surface area, and dipole moment.

For a series of this compound derivatives, a range of descriptors would be calculated. The selection of descriptors is a critical step, as irrelevant or redundant descriptors can lead to unstable models. nih.gov

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J index | A topological index based on the distance sum in the molecular graph. |

| Geometrical | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Development and Validation of Predictive QSAR Models

With the calculated descriptors and biological activity data, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. imist.ma The goal is to create an equation that can accurately predict the activity of compounds based on their descriptor values.

A hypothetical QSAR equation for a series of derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * PSA + 1.5 * (Balaban J) + 2.1

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, PSA is the polar surface area, and Balaban J is a topological index.

The predictive power and robustness of the QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: The model is used to predict the activity of an external set of compounds that were not used in the model development. The predictive ability is assessed by the R²pred value.

Y-Scrambling: The biological activity values are randomly shuffled to ensure that the model is not a result of a chance correlation.

A well-validated QSAR model can be a powerful tool for the rational design of new, more potent derivatives of this compound for a specific biological target.

Advanced Analytical Methodologies for Research on 2 5 Oxopyrrolidin 2 Yl Ethyl Acetate

Chromatographic Techniques for Separation and Purification in Research Samples

Chromatography is the cornerstone of isolating and purifying 2-(5-Oxopyrrolidin-2-yl)ethyl acetate (B1210297) from reaction mixtures or biological extracts. The choice of technique is dictated by the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of 2-(5-Oxopyrrolidin-2-yl)ethyl acetate due to its non-volatile nature and polarity. Method development typically focuses on reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A typical RP-HPLC method would employ a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a gradient elution being used to ensure adequate separation from impurities and a reasonable analysis time. sielc.com To improve peak shape and resolution, especially given the presence of the basic nitrogen atom in the pyrrolidinone ring, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com For preparative applications aimed at isolating the compound, the method can be scaled up using larger columns and higher flow rates. sielc.com Detection is commonly achieved using a UV detector, as the amide chromophore within the pyrrolidinone ring allows for detection at low wavelengths (around 200-210 nm).

Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid modifier improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves efficiency. |

| Injection Vol. | 10 µL | Standard volume for analytical-scale injections. |

| Detection | UV at 210 nm | Detects the amide chromophore in the pyrrolidinone ring. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high boiling point and thermal lability. The presence of the lactam (cyclic amide) and ester functional groups can lead to poor peak shape and degradation in the hot injector or on the column. Therefore, GC analysis is typically performed on more volatile and thermally stable derivatives of the compound.

A common derivatization strategy involves silylation, where active hydrogens (such as the N-H proton of the lactam, if it tautomerizes to the enol form, or if hydrolysis occurs) are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The resulting derivative can then be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent). semanticscholar.org GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. jocpr.comjocpr.com

Table 2: Typical GC Method Parameters for Volatile Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Creates a more volatile and thermally stable TMS derivative. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | Standard capillary column for general-purpose separations. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for a 0.25 mm ID column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds by boiling point. |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | Provides identification (MS) or universal quantification (FID). |

The 2-position of the pyrrolidinone ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). In stereoselective synthesis or for pharmacological studies, determining the enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Lux® series columns), are highly effective for resolving a wide range of chiral compounds, including heterocyclic structures. nih.govmdpi.com The separation can be performed under normal-phase, polar-organic, or reversed-phase conditions. Normal-phase mode, often using a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol, frequently provides the best resolution for such compounds. mdpi.com The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their baseline separation and quantification. mdpi.com

Table 3: Example Conditions for Chiral HPLC Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Chiralpak® AD-H or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP for enantiomeric recognition. |

| Mode | Normal-Phase | Often provides superior selectivity for this class of compounds. |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | The ratio of alcohol modifier is adjusted to optimize resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve resolution. |

| Column Temp. | 25 °C | Temperature can affect chiral recognition; consistency is key. |

| Detection | UV at 210 nm | Detection of the pyrrolidinone chromophore. |

Mass Spectrometric Approaches for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable technique for the analysis of this compound, providing vital information on its molecular weight, elemental composition, and structure.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₈H₁₃NO₃, MW: 171.19), the protonated molecule [M+H]⁺ at m/z 172.1 would be selected as the precursor ion in a tandem mass spectrometer. Collision-induced dissociation (CID) would then generate a characteristic fragmentation pattern.

The fragmentation pathways can be predicted based on the compound's structure. Likely fragmentation points include the ester linkage, the ethyl chain, and the pyrrolidinone ring. Key fragmentation pathways for related structures often involve the loss of neutral molecules like water, carbon monoxide, or parts of side chains. nih.govmdpi.com For this specific compound, one would expect to see a primary loss of the acetoxy group or acetic acid, cleavage of the ethyl linker, and characteristic cleavages of the pyrrolidinone ring itself. Analyzing these fragmentation patterns provides high confidence in the structural identification of the molecule, distinguishing it from isomers.

Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 172.1)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 172.1 | 112.1 | C₂H₄O₂ (60.0, Acetic Acid) | Protonated 2-vinyl-5-oxopyrrolidine |

| 172.1 | 84.1 | C₃H₅NO₂ (87.0) | Protonated ethyl acetate fragment |

| 172.1 | 86.1 | C₂H₂O₃ (86.0) | Protonated 2-ethylpyrrolidine |

| 112.1 | 84.1 | CO (28.0) | Loss of carbon monoxide from the pyroglutamyl ring |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, which is a critical step in its identification. For this compound (C₈H₁₃NO₃), the theoretical exact mass of the neutral molecule is 171.08954 Da.

By comparing the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) with the theoretical mass, the elemental composition can be confirmed with a high degree of confidence, usually with an error of less than 5 ppm. researchgate.net This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. HRMS is also used to confirm the elemental composition of fragment ions in MS/MS experiments, further solidifying structural assignments. researchgate.net

Table 5: High-Resolution Mass Spectrometry Data for this compound (C₈H₁₃NO₃)

| Adduct | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₄NO₃]⁺ | 172.09682 |

| [M+Na]⁺ | [C₈H₁₃NNaO₃]⁺ | 194.07876 |

| [M+K]⁺ | [C₈H₁₃KNO₃]⁺ | 210.05270 |

| [M-H]⁻ | [C₈H₁₂NO₃]⁻ | 170.08226 |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide |

| Acetonitrile |

| Acetic Acid |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Carbon Monoxide |

| Etoxazole |

| Ethyl acetate |

| Fentanyl |

| Formic Acid |

| Helium |

| Hexane |

| Hydrogen |

| Isopropanol |

| Ketamine |

| Methanol |

| Phosphoric Acid |

Advanced Spectroscopic Techniques for Molecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. chemspider.com It is uniquely suited for studying the interactions between a small molecule ligand, such as this compound, and its biological target. chemspider.comnih.gov NMR can provide atomic-level information on binding interfaces, conformational changes, and binding affinities. researchgate.net

Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful. In an STD-NMR experiment, a sample containing the target protein and an excess of the ligand is irradiated to saturate protons on the protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to ligand molecules that are in close contact with the protein, allowing for the identification of the binding epitope of the ligand. chemspider.com

Protein-observed NMR experiments, like Chemical Shift Perturbation (CSP) mapping, can identify the ligand's binding site on the protein. By comparing the 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein in the free and ligand-bound states, changes in the chemical shifts of specific amino acid residues can be mapped onto the protein's structure, revealing the binding interface.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted NMR chemical shifts. These are estimates based on known data for pyroglutamic acid and ethyl esters and would require experimental verification. hmdb.cadocbrown.info Users can select the nucleus to view the corresponding predicted shifts.

| Nucleus | Atom Position (See Structure) | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) | Comment |

|---|---|---|---|---|

| ¹H | H2 | ~4.1-4.3 | dd | Alpha-proton on the pyrrolidinone ring. |

| ¹H | H3 (a,b) | ~2.2-2.5 | m | Methylene (B1212753) protons on the pyrrolidinone ring. |

| ¹H | H4 (a,b) | ~2.0-2.3 | m | Methylene protons on the pyrrolidinone ring. |

| ¹H | H6 (a,b) | ~1.9-2.2 | m | Methylene protons of the ethyl side chain. |

| ¹H | H7 (a,b) | ~4.1-4.2 | q | Methylene protons of the ethyl acetate group. |

| ¹H | H8 | ~1.2-1.3 | t | Methyl protons of the ethyl acetate group. |

| ¹³C | C2 | ~55-58 | Alpha-carbon of the pyrrolidinone ring. | |

| ¹³C | C3 | ~28-31 | Ring methylene carbon. | |

| ¹³C | C4 | ~24-27 | Ring methylene carbon. | |

| ¹³C | C5 | ~178-182 | Lactam carbonyl carbon. | |

| ¹³C | C6 | ~30-33 | Side chain methylene carbon. | |

| ¹³C | C7 | ~60-62 | Ester methylene carbon. | |

| ¹³C | C8 | ~14-15 | Ester methyl carbon. | |

| ¹³C | C9 | ~172-175 | Ester carbonyl carbon. |

Figure: Structure of this compound with numbering for NMR assignments.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. ucdavis.edu It is particularly sensitive to the secondary structure of proteins and the conformation of other chiral biopolymers. ucdavis.edunih.gov For a chiral small molecule like this compound, which possesses a stereocenter at the C2 position of the pyrrolidinone ring, CD spectroscopy is a powerful tool for chiral recognition and for monitoring conformational changes upon interaction with a biological target. nih.govmdpi.com

The two enantiomers of a chiral molecule will produce mirror-image CD spectra. This property allows for the unambiguous determination of the absolute configuration of the compound by comparing its experimental spectrum to a reference or to theoretical calculations. mdpi.comresearchgate.net The interaction of a chiral ligand with a target protein can induce conformational changes in either the ligand or the protein, or both. These changes can often be detected as alterations in the CD spectrum. nih.gov For instance, if the binding of this compound to a protein induces a change in the protein's secondary structure (e.g., an increase in alpha-helix content), this will be reflected in the far-UV region of the CD spectrum (typically 190-250 nm). Induced CD signals in the near-UV or visible region can also arise if the ligand is achiral but becomes chiral upon binding in an asymmetric protein environment.

Crystallography and Structural Biology Methods for Ligand-Target Complexes

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structural information of molecules, including protein-ligand complexes. nih.govnih.gov It provides an atomic-level view of the binding mode and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between a ligand and its target protein. nih.govchemnet.com This information is invaluable for understanding the basis of molecular recognition.

The process involves co-crystallizing the target protein with this compound or soaking the ligand into pre-grown crystals of the protein. These crystals are then exposed to a focused X-ray beam, which produces a diffraction pattern. uq.edu.auresearchgate.net By analyzing the intensities and positions of the diffracted spots, an electron density map of the molecule can be calculated. A detailed atomic model of the protein-ligand complex is then built into this map and refined. nih.gov

The resulting structure can reveal the precise orientation of this compound within the binding pocket, identify the key amino acid residues involved in the interaction, and show any conformational changes that occur in the protein upon ligand binding. hmdb.cachemnet.com Such detailed structural insights are crucial for structure-based research efforts. While a crystal structure for this specific compound in a complex is not available, the general methodology is well-established, and typical data collection and refinement statistics provide a benchmark for quality assessment. tcichemicals.com

Interactive Table 3: Typical Parameters for X-ray Diffraction Data Collection and Refinement

This table outlines the general parameters and target values for a high-quality crystallographic study of a protein-ligand complex. Users can sort the table by category.

| Category | Parameter | Typical Value/Target | Description |

|---|---|---|---|

| Data Collection | Resolution (Å) | < 3.0 (higher is better) | A measure of the level of detail in the electron density map. tcichemicals.com |

| Data Collection | Space Group | Determined from diffraction pattern | Describes the symmetry of the crystal lattice. |

| Data Collection | Completeness (%) | > 95% | The percentage of all possible unique reflections measured. tcichemicals.com |

| Data Collection | Multiplicity | > 3 | The average number of times each unique reflection is measured. |

| Data Collection | I/σ(I) | > 2.0 in the highest resolution shell | Signal-to-noise ratio of the reflection intensities. tcichemicals.com |

| Data Collection | R-merge | < 0.15 (lower is better) | Measures the agreement between symmetry-related reflections. |

| Refinement | R-work | < 0.20 (lower is better) | Measures the agreement between the observed diffraction data and data calculated from the model. |

| Refinement | R-free | < 0.25 (lower is better) | Similar to R-work, but calculated for a small subset of reflections not used in refinement, preventing overfitting. tcichemicals.com |

| Refinement | Ramachandran Plot | > 98% in favored regions | Validates the stereochemical quality of the protein backbone conformation. |

| Refinement | Average B-factor (Ų) | Comparable for protein and ligand | Indicates the thermal motion or disorder of atoms in the crystal. nih.gov |

Biosynthesis, Natural Occurrence, and Environmental Fates of 2 5 Oxopyrrolidin 2 Yl Ethyl Acetate if Applicable

Identification of Natural Sources and Isolation Strategies

There are no documented findings of 2-(5-Oxopyrrolidin-2-yl)ethyl acetate (B1210297) in any natural source, including microorganisms, plants, or animals. Consequently, no strategies for its isolation from natural materials have been developed.

The core structure, the pyrrolidone ring, is found in nature in the form of pyroglutamic acid (also known as 5-oxoproline). wikipedia.orgthieme-connect.de Pyroglutamic acid is a derivative of the amino acid L-glutamate or glutamine and is found in various proteins and tissues, including the brain and skin. wikipedia.orgthieme-connect.de However, the specific ethyl acetate derivative at the 2-position of the pyrrolidone ring has not been reported as a naturally occurring molecule.

Elucidation of Biosynthetic Pathways and Precursors

Given that 2-(5-Oxopyrrolidin-2-yl)ethyl acetate is not recognized as a natural product, no specific biosynthetic pathway has been elucidated. However, one can hypothesize a potential pathway based on known general enzymatic reactions. Such a pathway would require two key transformations: the formation of the pyrrolidone ring and the attachment of the ethyl acetate group.

The biosynthesis of the pyrrolidone ring in natural compounds typically starts from L-glutamic acid or L-glutamine. wikipedia.orgnih.gov

From L-Glutamine: The most direct route involves the intramolecular cyclization of an N-terminal glutamine residue within a peptide chain. nih.gov This reaction, which releases ammonia, can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases. thieme-connect.de

From L-Glutamate: L-glutamate can be converted to pyroglutamic acid through the action of the γ-glutamyl cycle, a series of biochemical reactions that includes the enzyme γ-glutamyl cyclotransferase. wikipedia.org More recent research has also demonstrated the development of multi-enzyme cascades in engineered microorganisms like Escherichia coli to produce pyrrolidone directly from L-glutamate. nih.govnih.govasm.org

These pathways result in pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), which contains a carboxylic acid group at the C2 position, not the ethyl acetate group of the target molecule.

The formation of an ester bond, such as the one in the ethyl acetate moiety, is a common biochemical reaction catalyzed by a broad class of enzymes, most notably lipases and esterases. nih.govresearchgate.net

The general mechanism for enzyme-catalyzed esterification often involves the following steps:

Enzyme Activation: A catalytic triad (B1167595) (commonly Ser-His-Asp/Glu) in the enzyme's active site is activated. acs.org

Acyl-Enzyme Intermediate: The carboxylic acid substrate forms a covalent intermediate with the serine residue of the enzyme. acs.orglibretexts.org

Nucleophilic Attack: An alcohol molecule (in this hypothetical case, ethanol) attacks the acyl-enzyme complex. libretexts.org

Ester Release: The ester product is formed and released, regenerating the enzyme for another catalytic cycle. acs.org

For This compound to be formed biosynthetically, an enzyme would need to catalyze the esterification of a precursor like 2-(5-oxopyrrolidin-2-yl)acetic acid with ethanol. However, no such specific enzyme or pathway has been identified.

Biotransformation and Biodegradation Studies in Model Systems

There is no specific research on the biotransformation or biodegradation of This compound in any model system, such as microbes or plants.

Studies on related compounds offer some insight into potential metabolic fates. The pyrrolidone ring itself can be subject to oxidative metabolism. For example, the biotransformation of the drug daclatasvir, which contains a pyrrolidine (B122466) moiety, involves δ-oxidation by cytochrome P450 enzymes, leading to ring opening. nih.gov It is conceivable that the pyrrolidone ring of the title compound could undergo similar enzymatic attack.

The ester linkage would likely be susceptible to hydrolysis by esterase enzymes, which are ubiquitous in microorganisms and plants. This would cleave the molecule into 2-(5-oxopyrrolidin-2-yl)acetic acid and ethanol, which could then be further metabolized through common pathways.

Environmental Research and Green Chemistry Aspects

No environmental studies or green chemistry applications specifically involving This compound have been reported in the scientific literature.

Research on related pyrrolidone derivatives, such as N-methylpyrrolidone (NMP), has been conducted to assess their environmental profile. epa.gov These studies focus on the environmental fate and impact of such compounds but are not directly applicable to the title compound without specific experimental data. The field of green chemistry is interested in natural products and their derivatives for applications like developing new herbicides, but again, this specific compound is not featured in such research. nih.gov

Emerging Research Directions and Future Perspectives on 2 5 Oxopyrrolidin 2 Yl Ethyl Acetate

Development of 2-(5-Oxopyrrolidin-2-yl)ethyl acetate (B1210297) as a Tool in Chemical Biology Research

Chemical biology utilizes small molecules to study and manipulate biological systems in real-time. The development of chemical probes from hit compounds is a crucial step in elucidating their mechanism of action and identifying molecular targets. mdpi.com While 2-(5-Oxopyrrolidin-2-yl)ethyl acetate is not yet established as a standard chemical biology tool, its structure is well-suited for transformation into such probes.

The ethyl acetate side chain is a key handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile attachment point for various reporter tags or affinity labels via amide bond formation. These tags can include:

Fluorophores: For visualizing the molecule's localization within cells.

Biotin: For affinity purification of binding partners (target deconvolution).

Photo-crosslinkers (e.g., diazirines): To covalently link the molecule to its biological target upon photoactivation, enabling definitive target identification. mdpi.com

The development of minimalist linkers allows for the incorporation of these functionalities with only minor effects on the parent molecule's biological activity. mdpi.com By transforming this compound into a suite of chemical probes, researchers could dissect the signaling pathways modulated by its derivatives and identify novel therapeutic targets, particularly in areas like cancer and infectious disease where pyrrolidones have shown promise. mdpi.commdpi.com This approach moves beyond simply identifying a phenotypic effect to understanding the underlying molecular interactions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Research on this compound Derivatives

The integration of AI and ML can impact several stages of research:

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for pyrrolidone-based compounds. mdpi.com

Hit-to-Lead Optimization: ML models, such as artificial neural networks (ANNs) and random forests (RF), can predict the biological activity and physicochemical properties of virtual derivatives. researchgate.netnih.gov By training models on existing data, researchers can perform quantitative structure-activity relationship (QSAR) studies to guide the synthesis of compounds with improved potency and drug-like properties. nih.govnih.gov

Synthesis and Reaction Optimization: ML algorithms can predict the outcomes of chemical reactions, identifying optimal conditions such as temperature, solvent, and catalyst choices. vapourtec.com This has been demonstrated in the synthesis of N-vinylpyrrolidone, where an ANN model successfully captured the complex, non-linear relationships between various reaction parameters to maximize yield. researchgate.net This predictive power reduces the need for extensive trial-and-error experimentation. vapourtec.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired criteria, creating novel pyrrolidone derivatives tailored to specific therapeutic targets. pharmaceutical-technology.comnih.gov

The synergy between machine learning, density functional theory (DFT) calculations, and experimental data provides a powerful framework for understanding complex chemical systems and accelerating the discovery of new medicines. researchgate.netmdpi.com

Table 1: Applications of AI/ML in Pyrrolidone Derivative Research

| Research Stage | AI/ML Application | Potential Impact |

| Early Discovery | Target Identification | Identifies novel biological targets by analyzing large-scale biological data. mdpi.com |

| Lead Generation | Virtual Screening & QSAR | Predicts activity and properties of virtual compounds, prioritizing synthesis efforts. nih.govnih.gov |

| Chemical Synthesis | Reaction Optimization | Predicts optimal reaction conditions to improve yield and purity, reducing experimental workload. researchgate.netvapourtec.com |

| Lead Optimization | ADME/Toxicity Prediction | Forecasts absorption, distribution, metabolism, excretion, and toxicity profiles of derivatives. nih.gov |

| Drug Design | De Novo Design | Generates novel molecular structures with desired therapeutic characteristics. pharmaceutical-technology.com |

Challenges and Opportunities in the Academic Research of Pyrrolidone-based Chemical Entities

The study of pyrrolidone-based compounds presents both significant hurdles and promising opportunities for academic researchers.

Challenges:

Stereoselective Synthesis: The pyrrolidone ring often contains multiple chiral centers. nih.gov Developing synthetic methods that control stereochemistry is a major challenge, as different stereoisomers can have vastly different biological activities and binding affinities. nih.govmdpi.com While methods using chiral precursors like proline are common, developing novel cyclization strategies from acyclic precursors is needed to access a wider diversity of structures. mdpi.com

Molecular Complexity and Diversity: Creating large and diverse libraries of pyrrolidone derivatives for high-throughput screening can be synthetically demanding. Efficiently exploring the vast chemical space around the scaffold requires innovative synthetic methodologies. researchgate.net

Data Accessibility and Model Training: The effectiveness of AI and ML models depends on the availability of large, high-quality datasets. nih.gov A lack of standardized data for specific pyrrolidone series can hinder the development of accurate predictive models. acs.org

Opportunities: